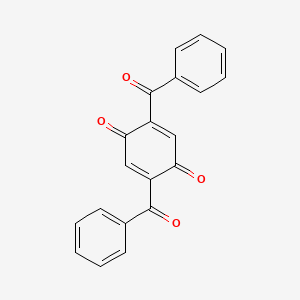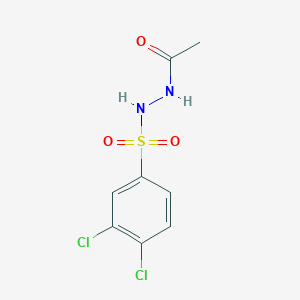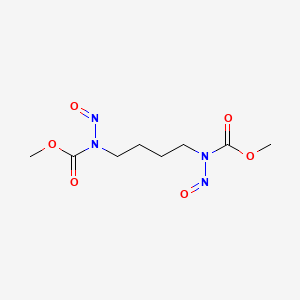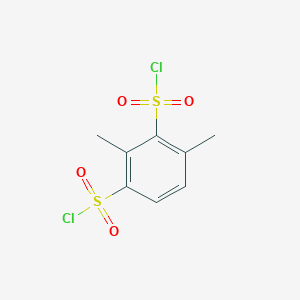
m-Xyloldisulfochlorid
描述
m-Xyloldisulfochlorid: is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is derived from m-xylene, a dimethylbenzene isomer, by introducing two sulfonyl chloride groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-Xyloldisulfochlorid typically involves the sulfonation of m-xylene followed by chlorination. The process can be summarized as follows:
Sulfonation: m-Xylene is treated with sulfuric acid (H₂SO₄) to introduce sulfonic acid groups, forming m-xylene-2,4-disulfonic acid.
Chlorination: The disulfonic acid is then reacted with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl groups with chlorine atoms, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
化学反应分析
Types of Reactions: m-Xyloldisulfochlorid undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acids or sulfonyl hydrides.
Oxidation: Under strong oxidizing conditions, this compound can be further oxidized to produce sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Sulfonic Acids: Formed by reduction or oxidation processes.
科学研究应用
Chemistry: m-Xyloldisulfochlorid is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. The sulfonyl chloride group can be modified to enhance biological activity and selectivity.
Industry: The compound is used in the production of specialty chemicals, including surfactants, polymers, and resins. Its ability to introduce sulfonyl groups into molecules is leveraged in various industrial applications.
作用机制
The mechanism of action of m-Xyloldisulfochlorid primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where this compound acts as a sulfonating agent.
Molecular Targets and Pathways: In biological systems, this compound derivatives may target enzymes or proteins with nucleophilic residues, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a potential therapeutic agent.
相似化合物的比较
p-Xyloldisulfochlorid: Similar structure but with sulfonyl chloride groups in the para position.
o-Xyloldisulfochlorid: Similar structure but with sulfonyl chloride groups in the ortho position.
Benzene-1,3-disulfonyl chloride: Similar sulfonyl chloride groups but without the methyl substituents.
Uniqueness: m-Xyloldisulfochlorid is unique due to the position of its sulfonyl chloride groups on the m-xylene backbone. This positioning influences its reactivity and the types of derivatives that can be synthesized. Compared to its ortho and para isomers, this compound offers distinct reactivity patterns and applications.
属性
IUPAC Name |
2,4-dimethylbenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-5-3-4-7(15(9,11)12)6(2)8(5)16(10,13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXURJPYZNSKSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



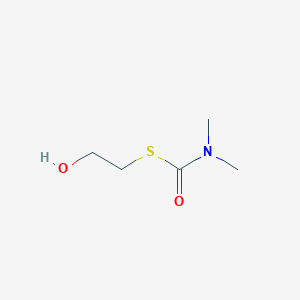
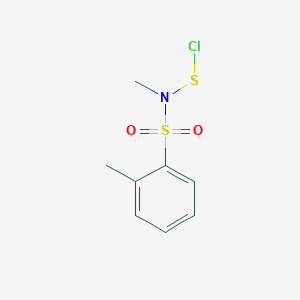
![2-[4-[2-[4-(2-Hydrazinyl-2-oxoethoxy)phenyl]propan-2-yl]phenoxy]acetohydrazide](/img/structure/B8039304.png)
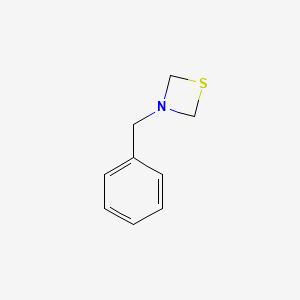
![methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate](/img/structure/B8039320.png)

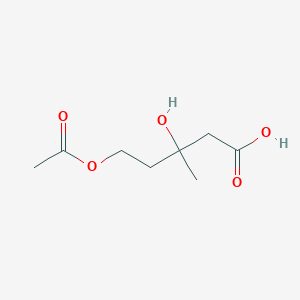
![3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile](/img/structure/B8039343.png)

